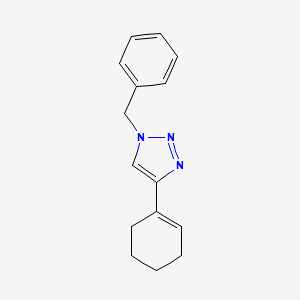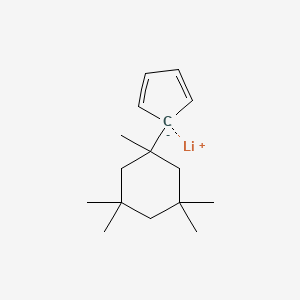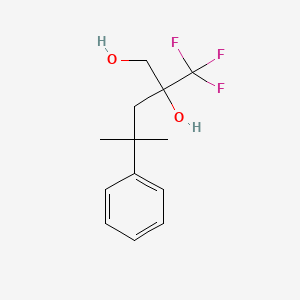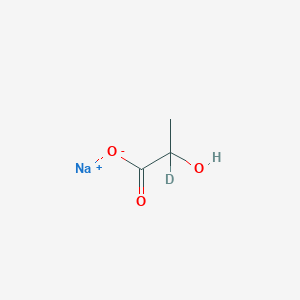![molecular formula C9H12O2 B15166570 Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol CAS No. 482581-52-2](/img/structure/B15166570.png)
Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[4300~1,4~]non-2-ene-7,7-diol is a unique organic compound characterized by its tricyclic structure This compound features a three-dimensional cage-like configuration, which is often found in various biologically active natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol typically involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction. The process begins with the formation of a bicyclo[2.2.2]octane intermediate, followed by the Conia-ene reaction to form a five-membered ring, ultimately leading to the tricyclic framework .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the synthetic routes developed in research laboratories can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[4.3.1.0~3,7~]decane:
Tricyclo[6.2.1.0~2,7~]undeca-4-ene: Another tricyclic compound with a different ring size and configuration.
Uniqueness
Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol is unique due to its specific tricyclic structure and the presence of two hydroxyl groups at the 7,7-positions. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
482581-52-2 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
tricyclo[4.3.0.01,4]non-2-ene-7,7-diol |
InChI |
InChI=1S/C9H12O2/c10-9(11)4-3-8-2-1-6(8)5-7(8)9/h1-2,6-7,10-11H,3-5H2 |
Clave InChI |
QQZQSFWCSVWQTN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2C13C=CC3C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[(2-hydroxyethyl)amino]-](/img/structure/B15166501.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-](/img/structure/B15166524.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)




![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)

